2-Amino-2-(hydroxyimino)ethyl benzoate
Description
2-Amino-2-(hydroxyimino)ethyl benzoate is a benzoic acid derivative characterized by an ethyl ester backbone substituted with both an amino (-NH₂) and a hydroxyimino (-N-OH) group. Its IUPAC name reflects the ester linkage (benzoate), the ethyl chain, and the functional groups at the second carbon: amino (C2) and hydroxyimino (C2). Structurally, it shares similarities with alkyl benzoates (e.g., methyl or ethyl benzoate) but is distinguished by its nitrogen-containing substituents, which may confer unique solubility, stability, and biological activity profiles .
The amino group could enhance water solubility compared to non-polar alkyl benzoates, while the hydroxyimino moiety might influence redox properties or metabolic pathways .
Properties
CAS No. |
650579-63-8 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(2-amino-2-hydroxyiminoethyl) benzoate |
InChI |
InChI=1S/C9H10N2O3/c10-8(11-13)6-14-9(12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,10,11) |
InChI Key |
NEZPIKJPDZBQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Benzoates (Methyl, Ethyl, Propyl Benzoate)
- Functional Groups : Simple alkyl esters of benzoic acid, lacking nitrogen substituents.
- Physical Properties: Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Methyl benzoate 136.15 Low 12–15 Ethyl benzoate 150.17 Low -34 2-Amino-2-(hydroxyimino)ethyl benzoate ~195.2* Moderate* Not reported *Estimated based on structural analogs .
- Applications: Alkyl benzoates are widely used as solvents or fragrance components in cosmetics. In contrast, the amino and hydroxyimino groups in 2-Amino-2-(hydroxyimino)ethyl benzoate may expand its utility to drug delivery systems or catalysis .
- Toxicity: Alkyl benzoates exhibit low acute toxicity (e.g., ethyl benzoate LD₅₀ > 2,000 mg/kg in rats).
2-Aminobenzamides
- Functional Groups: Benzamide derivatives with an amino group on the benzene ring.
- Key Differences: Reactivity: Amides are less hydrolytically reactive than esters, suggesting greater metabolic stability for 2-aminobenzamides compared to the target compound . Applications: 2-Aminobenzamides are explored as enzyme inhibitors (e.g., PARP inhibitors in cancer therapy), whereas the target compound’s ester linkage and oxime group may favor prodrug applications .
Methyl 4-Acetamido-2-hydroxybenzoate
- Functional Groups : Benzoate ester with acetamido and hydroxyl substituents on the aromatic ring.
- Comparison: Solubility: The hydroxyl group enhances water solubility compared to non-polar alkyl benzoates, similar to the amino group in the target compound . Synthesis: Both compounds require multi-step synthesis involving esterification and functional group protection, but the hydroxyimino group in the target compound adds complexity .
Research Findings and Data Gaps
- Stability: The hydroxyimino group may render 2-Amino-2-(hydroxyimino)ethyl benzoate susceptible to tautomerism or oxidation, unlike alkyl benzoates .
- Biological Activity: No direct studies exist, but amino-substituted benzoates often exhibit enhanced bioavailability compared to alkyl variants.
- Toxicity: Structural analogs like sodium benzoate (LD₅₀ ~4,100 mg/kg in rats) indicate low acute toxicity, but the amino group’s impact requires further study .
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